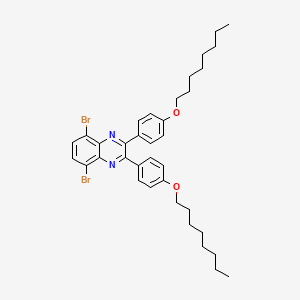

5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline

Description

Properties

Molecular Formula |

C36H44Br2N2O2 |

|---|---|

Molecular Weight |

696.6 g/mol |

IUPAC Name |

5,8-dibromo-2,3-bis(4-octoxyphenyl)quinoxaline |

InChI |

InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-25-41-29-19-15-27(16-20-29)33-34(40-36-32(38)24-23-31(37)35(36)39-33)28-17-21-30(22-18-28)42-26-14-12-10-8-6-4-2/h15-24H,3-14,25-26H2,1-2H3 |

InChI Key |

RSMXLZFJVYUNFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=C(C=C4)OCCCCCCCC)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structural analogs with modifications in halogenation, fluorination, and side-chain isomerism. Key differences in properties and applications are summarized below:

Table 1: Comparative Analysis of 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline and Analogues

Key Differences and Trends

Fluorination Effects: Fluorination at C6 or C6/C7 positions increases electron deficiency, lowering HOMO levels (e.g., −5.6 eV for difluoro vs. −5.2 eV for non-fluorinated) . This enhances charge transport in OPVs and improves photoluminescence quantum yields (65% in nanoparticles) for bioimaging . Fluorinated analogs exhibit red-shifted absorption (600–800 nm), making them suitable for near-infrared applications .

Side-Chain Isomerism :

- Substituting 4-(octyloxy)phenyl with 3-(octyloxy)phenyl groups (meta vs. para positions) disrupts molecular symmetry, reducing crystallinity and altering charge transport .

- 3-(octyloxy)phenyl derivatives show broader absorption spectra but lower OPV efficiencies compared to para-substituted analogs .

Thiophene Incorporation :

- Replacing bromine with thiophene units (e.g., 5,8-bis(thienyl) derivatives) extends π-conjugation, enabling absorption beyond 700 nm . These compounds are promising for low-band-gap OPVs and OLEDs.

Solubility and Processability: The 4-(octyloxy)phenyl variant dissolves preferentially in chlorinated solvents, while 2-ethylhexyl-modified analogs (e.g., 3-((2-ethylhexyl)oxy)phenyl) exhibit compatibility with polar solvents like DMSO . Fluorinated derivatives maintain solubility in chlorinated solvents but require nanoparticle encapsulation (e.g., mPLGA-b-PEG) for aqueous bioimaging applications .

Thermal and Electronic Stability :

- Fluorinated and thiophene-containing polymers demonstrate higher thermal stability (decomposition temperatures >300°C) compared to the parent compound .

Q & A

Q. What are the standard synthetic routes for preparing 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves condensation of 1,2-diketones with substituted o-phenylenediamines under reflux conditions. Key parameters include solvent choice (e.g., dimethyl sulfoxide or acetonitrile), base selection (e.g., triethylamine), and temperature control. Bromination at the 5,8-positions can be achieved using brominating agents like NBS (N-bromosuccinimide) in the presence of a catalyst. Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., M.Wt ~696.55 g/mol for analogous compounds) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per typical QC standards) .

- UV/Vis Spectroscopy : Monitors electronic transitions influenced by bromine and alkoxy substituents .

Q. How does the solubility profile of this compound influence experimental design in organic solvents?

- Methodological Answer : Solubility varies with solvent polarity. For example:

- 10 mM stock solutions : Prepare in DMSO (0.1436 mL for 1 mg) .

- Low-polarity solvents : Use toluene or chloroform for reactions requiring mild conditions.

Always pre-test solubility to avoid precipitation during kinetic studies or biological assays.

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply fractional factorial design to screen critical variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- Variables : Reaction time (3–8 hrs), bromination agent concentration (1–2 equiv).

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables. Use software like Minitab or JMP for statistical analysis .

Q. What computational modeling approaches predict the reactivity and electronic properties of this quinoxaline derivative in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-withdrawing effects of bromine and alkoxy groups.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to identify transition states in bromination steps .

Q. How should researchers resolve contradictions in reported solubility or stability data across studies?

- Methodological Answer :

- Systematic Replication : Control variables like solvent batch purity, temperature (±1°C), and humidity.

- Analytical Cross-Validation : Compare HPLC (high sensitivity) with gravimetric analysis for solubility quantification.

- Meta-Analysis : Use statistical tools to identify outliers in literature datasets, accounting for measurement techniques (e.g., dynamic vs. static solubility tests) .

Q. What strategies enhance the catalytic efficiency of cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.

- Ligand Design : Use electron-rich ligands to stabilize intermediates in Ullmann-type reactions.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.